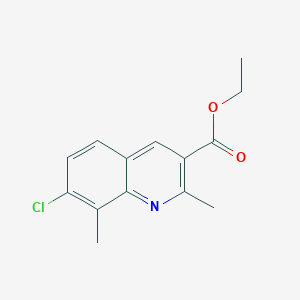

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

948290-28-6 |

|---|---|

Molecular Formula |

C14H14ClNO2 |

Molecular Weight |

263.72 g/mol |

IUPAC Name |

ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3 |

InChI Key |

QEESKEUCWPHTNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Esterification Process

- 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

- Ethanol (as the alcohol)

- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)

Mixing Reactants: Combine 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid with ethanol in a reaction flask.

Catalyst Addition: Add a few drops of an acid catalyst to the mixture to facilitate the esterification process.

Heating: Heat the mixture under reflux conditions for several hours (typically 4–6 hours) to ensure complete reaction.

Cooling and Workup: After the reaction is complete, cool the mixture and neutralize any remaining acid with a base (e.g., sodium bicarbonate).

Extraction: Extract the product using an organic solvent like dichloromethane or ethyl acetate.

Purification: Purify the crude product through column chromatography using silica gel as the stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate).

Alternative Synthesis Routes

Research indicates alternative methods for synthesizing quinoline derivatives, which can be adapted for producing 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester:

Cyclization Reactions: Utilizing starting materials such as 2-aminoaryl ketones in conjunction with acylating agents can yield various quinoline derivatives through cyclization reactions.

Reagents and Conditions: The use of copper catalysts and specific solvents can enhance yields and selectivity in these reactions.

Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Acid + Ethanol + Heating | ~70–90 | Common method; straightforward |

| Cyclization | 2-Aminoaryl + Acylating agents | Variable | Requires careful control of conditions |

The efficiency of synthesizing this compound can be influenced by various factors:

Temperature Control: Optimal temperatures for reactions typically range from $$10^\circ C$$ to $$70^\circ C$$. Higher temperatures may lead to side reactions or degradation of sensitive intermediates.

Reaction Time: Prolonged reaction times can improve yields but may also increase the risk of by-product formation.

The preparation of this compound involves well-established organic synthesis techniques, primarily focusing on esterification and cyclization methods. These methods can be optimized through careful control of reaction conditions and reagent selection to achieve high yields and purity necessary for further applications in research and industry.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative. In acidic conditions (H₂SO₄/H₂O, reflux), hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions (NaOH/EtOH, 95°C) yield the carboxylate salt through a tetrahedral intermediate.

| Conditions | Reaction Time | Yield | Product |

|---|---|---|---|

| 10% H₂SO₄, 95°C | 2 h | 89% | 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid |

| 2M NaOH, EtOH, reflux | 4 h | 92% | Sodium 7-chloro-2,8-dimethylquinoline-3-carboxylate |

Nucleophilic Substitution at C-7 Chlorine

The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution at the C-7 chlorine position. Amines, alkoxides, and thiols displace chloride under mild heating:

Oxidation Reactions

The methyl groups at C-2 and C-8 undergo oxidation to carboxylic acids using strong oxidants like KMnO₄:

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a primary alcohol without affecting the quinoline ring:

| Reduction System | Conditions | Yield | Product |

|---|---|---|---|

| LiAlH₄ (2 eq), THF | 0°C to RT, 2 h | 82% | 7-Chloro-2,8-dimethylquinoline-3-methanol |

| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 h | 75% | 7-Chloro-2,8-dimethylquinoline-3-methanol |

Cyclization Reactions

Heating with polyphosphoric acid (PPA) induces cyclization to form fused heterocycles:

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| PPA, 150°C | 3 h | 71% | 7-Chloro-2,8-dimethylpyrido[3,2-g]quinolin-3-one |

Cross-Coupling Reactions

The C-7 chlorine participates in palladium-catalyzed couplings, enabling arylation or alkylation:

Key Mechanistic Insights

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate acceleration under acidic conditions due to protonation of the leaving group .

-

Nucleophilic Substitution : The C-7 position’s electron deficiency (from the quinoline ring and ester group) enhances susceptibility to SNAr mechanisms .

-

Oxidation/Reduction : Steric hindrance from the 2,8-dimethyl groups directs regioselectivity in these transformations .

This compound’s versatility makes it valuable for synthesizing pharmacologically active quinoline derivatives, though further studies are needed to explore its full synthetic potential.

Scientific Research Applications

Anticancer Research

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester has been investigated for its potential as an anticancer agent. Studies indicate that quinoline derivatives can inhibit the activity of enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have shown promise in targeting the Enhancer of Zeste Homolog 2 (EZH2), a key player in tumorigenesis. Inhibition of EZH2 leads to re-expression of tumor suppressor genes and reduced cancer cell viability .

Antimicrobial Activity

Quinoline derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Research has demonstrated that modifications in the quinoline structure can enhance antibacterial and antifungal activities. The ethyl ester form of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid has shown effectiveness against various microbial strains, indicating its potential for therapeutic use .

Enzyme Inhibition

The compound has been explored as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can disrupt nucleotide synthesis in rapidly dividing cells, which is particularly relevant in cancer and autoimmune diseases . Studies have indicated that modifications to the quinoline core can affect potency and selectivity against DHODH .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as Suzuki coupling and Fischer–Speier esterification, makes it useful in synthetic organic chemistry . The versatility of this compound allows chemists to explore new synthetic pathways for developing novel bioactive molecules.

Structure-Activity Relationship Studies

Research involving this compound has contributed to understanding structure-activity relationships (SAR) within quinoline derivatives. By systematically modifying the chemical structure, researchers can assess how these changes influence biological activity and pharmacokinetics . This knowledge is crucial for optimizing drug candidates during the development process.

Case Studies

Mechanism of Action

The mechanism of action of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3,7-dichloro-quinoline-8-carboxylate

- Structural Differences : Unlike the target compound, this derivative has chlorine atoms at positions 3 and 7, with the ester group at position 8. The absence of methyl groups reduces steric hindrance but increases electronegativity.

- Physicochemical Properties : The crystal structure is stabilized by π-π interactions (centroid distances: 3.642–3.716 Å) and weak hydrogen bonds, which may enhance thermal stability compared to the target compound .

7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

- Structural Differences: The dihydroquinoline core (4-oxo-1,4-dihydro) introduces partial saturation, while the nitro and cyclopropyl groups enhance antibacterial activity.

- Synthesis : Prepared via acid-catalyzed hydrolysis of the ethyl ester, derived from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid .

- Applications: Serves as an intermediate for quinolone antibiotics like ciprofloxacin .

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

- Structural Differences: The propargyl group at position 1 and fluorine at position 6 increase reactivity and bioavailability. The dihydroquinoline core reduces aromaticity compared to the target compound.

- Physicochemical Properties : Higher melting point (216–220°C) due to hydrogen bonding from the oxo group and propargyl substituent .

Trimethylquinoline Derivatives (e.g., 2,5,8-trimethylquinoline-3-carboxylic acid ethyl ester)

- Applications : Explored for kinase inhibition or as fluorescent probes due to extended conjugation .

Key Research Findings

Substituent Impact on Bioactivity : Chlorine and fluorine atoms enhance antibacterial potency, while methyl groups improve metabolic stability .

Crystallographic Behavior: Esters with electron-withdrawing groups (e.g., Cl, NO₂) exhibit stronger intermolecular interactions, influencing solubility and crystallization .

Drug Delivery Relevance : The target compound’s methyl groups may reduce polarity, favoring lipid-based delivery systems .

Biological Activity

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (commonly referred to as 7-Cl-DMQE) is a synthetic compound belonging to the quinoline family. Its molecular formula is C14H14ClNO2, with a molecular weight of 263.72 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 948290-28-6 |

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |

| InChI Key | QEESKEUCWPHTNB-UHFFFAOYSA-N |

The biological activity of 7-Cl-DMQE is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact pathways and molecular interactions remain an area of ongoing research.

Antimicrobial Properties

Research indicates that 7-Cl-DMQE exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action in inhibiting microbial growth may involve disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that 7-Cl-DMQE possesses anticancer properties, particularly against various cancer cell lines. The compound has been observed to induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of caspase pathways or the modulation of cell cycle regulators. For instance, a study reported that treatment with 7-Cl-DMQE led to a significant reduction in cell viability in breast cancer and leukemia cell lines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several quinoline derivatives, including 7-Cl-DMQE. Results indicated that it had a minimum inhibitory concentration (MIC) value comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanisms : In a study featured in Cancer Letters, researchers investigated the effects of 7-Cl-DMQE on human leukemia cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Comparative Analysis : A comparative study highlighted that while other quinoline derivatives had similar structures, 7-Cl-DMQE exhibited superior biological activity due to its unique chlorine substitution at the 7-position, enhancing its interaction with biological targets .

Safety and Toxicity

While promising, it is crucial to evaluate the safety profile of 7-Cl-DMQE. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards normal human cells. However, further investigations are necessary to fully understand its safety margins and potential side effects.

Q & A

Q. Q: What are the common synthetic routes for 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester?

A: The compound is synthesized via multi-step heterocyclization and functionalization. A representative route involves:

Condensation : Reacting 3-chloroaniline with ethoxymethylenmalonic ester to form (3-chloroaniline)-methylenemalonic ester .

Heterocyclization : Heating the intermediate at high temperatures (e.g., in boiling diphenyl ether) to yield ethyl 7-chloro-4-hydroxyquinolin-3-carboxylate derivatives (60% yield) .

Hydrolysis : Treating the ester with 10% NaOH in methanol under reflux to produce the carboxylic acid (86.5% yield) .

Decarboxylation : Heating the acid at 250–270°C to remove the carboxyl group, followed by halogenation (e.g., using PCl₃) to introduce additional substituents .

Advanced Synthesis Optimization

Q. Q: How can the heterocyclization step be optimized to improve yield and purity?

A: Key parameters for optimization include:

- Solvent Selection : Boiling diphenyl ether (b.p. 259°C) provides optimal thermal stability for cyclization .

- Temperature Control : Precise heating (e.g., 250–270°C) minimizes side reactions like over-decomposition .

- Catalysis : Exploring Lewis acids (e.g., ZnCl₂) or microwave-assisted methods to accelerate cyclization and reduce energy input.

Structural Confirmation Techniques

Q. Q: What analytical methods are used to resolve structural ambiguities in this compound?

A:

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| X-ray Crystallography | Determines spatial arrangement of substituents | Confirms Cl and CH₃ positions on quinoline backbone | |

| ¹H/¹³C NMR | Assigns proton/environment shifts (e.g., ester, hydroxy groups) | Ethyl ester peaks at δ 1.3–1.5 ppm (triplet) and δ 4.3–4.5 ppm (quartet) | |

| HRMS | Validates molecular formula (C₁₃H₁₂ClNO₃) | Exact mass: 269.66 g/mol |

Addressing Data Contradictions

Q. Q: How to resolve discrepancies in reported hydrolysis conditions (e.g., NaOH vs. alternative bases)?

A:

- Systematic Screening : Vary base strength (NaOH vs. KOH), concentration (5–15%), and solvent systems (aqueous vs. methanol/water).

- Monitoring Tools : Use TLC or HPLC to track reaction progress and identify intermediates/by-products.

- Mechanistic Insights : Strong bases (NaOH) favor saponification, while milder conditions may retain ester functionality for downstream derivatization .

By-Product Identification

Q. Q: How to mitigate and characterize by-products during synthesis?

A:

- Common By-Products : Partial hydrolysis products (e.g., acid-ester mixtures) or decarboxylated intermediates .

- Mitigation Strategies :

Advanced Derivative Synthesis

Q. Q: What methodologies enable functionalization of this compound for drug discovery?

A:

- Click Chemistry : N-propargylation followed by copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties for enhanced bioactivity .

- Amide Coupling : React the carboxylic acid with amines (e.g., EDCI/HOBt) to generate fluoroquinolone analogs .

Biological Activity Profiling

Q. Q: How to evaluate antibacterial or anti-inflammatory activity of derivatives?

A:

- In Vitro Assays :

Risk Assessment with Limited Toxicity Data

Q. Q: How to assess hazards when toxicity data are incomplete?

A:

- In Silico Modeling : Use tools like EPA’s TEST or OECD QSAR to predict acute toxicity .

- In Vitro Testing : Perform cytotoxicity assays (e.g., HepG2 cell viability) to estimate safe handling thresholds .

Ecological Impact Evaluation

Q. Q: How to study environmental persistence and biodegradability?

A:

- OECD 301 Tests : Measure ready biodegradability in aqueous media (28-day incubation) .

- Soil Mobility : Use HPLC to track compound migration in soil columns under simulated environmental conditions .

Computational Modeling Applications

Q. Q: How can DFT or molecular docking guide research on this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.